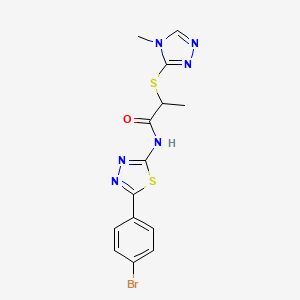
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C14H13BrN6OS2 and its molecular weight is 425.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H16BrN3OS, with a molecular weight of approximately 378.22 g/mol. The structure features a thiadiazole ring known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown effectiveness against various microbial strains:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
In vitro tests indicated that the compound disrupts bacterial lipid biosynthesis and interferes with cellular functions, leading to its antimicrobial effects .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
Cell Lines Tested
- Human breast adenocarcinoma (MCF7)
- Prostate cancer (PC3)
Results
The Sulforhodamine B (SRB) assay demonstrated that the compound exhibits cytotoxic effects with IC50 values indicating potent activity against cancer cells. The presence of electron-withdrawing groups in the structure enhances its anticancer efficacy .
Case Studies and Research Findings
- Antimicrobial Effects : A study demonstrated that derivatives of thiadiazole compounds effectively inhibited the growth of various microbial strains. The mechanism is believed to involve disruption of cellular processes .
- Anticancer Efficacy : Research conducted on MCF7 and PC3 cell lines revealed that this compound exhibited significant cytotoxicity compared to standard anticancer drugs .
Pharmacological Implications
The diverse biological activities of this compound suggest potential therapeutic applications in treating infections and cancers. The chemical structure's ability to interact with biological targets makes it a promising candidate for further development.
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6OS2/c1-8(23-14-20-16-7-21(14)2)11(22)17-13-19-18-12(24-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOKORTLGZSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














